molecular formula C20H16N4O2S2 B2541653 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865180-53-6

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2541653
CAS No.: 865180-53-6
M. Wt: 408.49
InChI Key: IZISIBRTPMENNE-ATJXCDBQSA-N
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Description

The compound "(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide" is a benzothiazole derivative characterized by a unique Z-configuration at the imine bond, a 6-acetamido substituent on the benzothiazole ring, and a 3-allyl group. This structural arrangement confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The allyl group may enhance molecular flexibility, while the acetamido moiety could improve solubility or binding interactions in biological systems.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-3-10-24-15-9-8-13(21-12(2)25)11-17(15)28-20(24)23-18(26)19-22-14-6-4-5-7-16(14)27-19/h3-9,11H,1,10H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZISIBRTPMENNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimycobacterial properties, suggesting that this compound may also target mycobacteria.

Mode of Action

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may also interact with its targets to inhibit their growth.

Biochemical Pathways

Similar compounds have been shown to selectively inhibit mycobacterium tuberculosis over non-tuberculous mycobacteria, suggesting that this compound may also affect specific pathways in Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that this compound may also have been designed with favorable ADME properties for bioavailability.

Result of Action

Similar compounds have been shown to display significant activity against mycobacterium tuberculosis, suggesting that this compound may also have significant antimycobacterial effects.

Biological Activity

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes a benzothiazole moiety, which is known for its diverse biological properties. The specific structural features contribute to its interaction with biological targets.

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition :
    • The compound has been identified as an inhibitor of IDO, an enzyme involved in the immunosuppressive pathway that degrades tryptophan. This inhibition can enhance T-cell proliferation and improve immune responses against tumors .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of benzothiazole compounds exhibit antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) for related compounds has shown significant efficacy against various pathogens .
  • Cytotoxicity Against Tumor Cells :
    • Research indicates that the compound may have selective cytotoxic effects on tumorigenic cell lines while sparing normal cells. For instance, derivatives have demonstrated EC50 values in the low nanomolar range against specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
IDO InhibitionEnhances T-cell proliferation
Antimicrobial ActivityEffective against bacteria and fungi
CytotoxicitySelective against tumor cells
Antioxidant PropertiesScavenges reactive oxygen species (ROS)

Case Studies

  • In Vitro Studies :
    • A series of in vitro assays were conducted to evaluate the compound's effect on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.004 μM to 0.290 μM depending on the derivative tested .
  • Animal Models :
    • Animal studies have shown that administration of the compound can lead to reduced tumor growth in xenograft models, suggesting its potential utility in cancer therapy .
  • Clinical Implications :
    • The immunomodulatory effects of IDO inhibition may have broader implications for treating conditions associated with immune dysfunction, including autoimmune diseases and chronic infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzothiazole core with multiple derivatives, but its substituents differentiate its behavior:

Compound Name (Structure) Key Substituents Functional Implications Reference
(Z)-N-(6-Acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 6-acetamido, 3-allyl Potential improved solubility (acetamido) and conformational flexibility (allyl)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro, thiadiazole-thioacetamide Enhanced VEGFR-2 inhibition (IC50 = 0.12 µM) due to nitro group’s electron-withdrawing effects
(Z)-N-(6-Acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 6-acetamido, 3-propynyl Propynyl group may increase rigidity and alter pharmacokinetics compared to allyl
I8: 2-((E)-4-Fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Quinolinium iodide, 4-fluorostyryl Extended conjugation improves fluorescence; methylbenzo[d]thiazole enhances planar stacking

Key Observations:

  • Substituent Polarity: The 6-acetamido group in the target compound likely increases hydrophilicity compared to the nitro group in 6d, which may improve solubility but reduce membrane permeability .

Physicochemical and Spectroscopic Properties

  • Solid-State Emission: ’s compound 3ah exhibits aggregation-induced emission (AIE) due to a bromobenzyl-furan substituent. The target compound’s allyl and acetamido groups may disrupt planar stacking, reducing AIE efficacy compared to 3ah .
  • NMR Trends: The Z-configuration in both the target compound and 3ah generates distinct deshielding effects in 1H/13C NMR spectra, particularly for protons adjacent to the imine bond .

Preparation Methods

Cyclization for Benzo[d]Thiazole Formation

The benzo[d]thiazole scaffold is synthesized via a cyclization reaction between methyl 4-aminobenzoate, potassium thiocyanate (KSCN), and bromine in acetic acid (Scheme 1). This method, adapted from ACS Omega, achieves 85–92% yield under optimized conditions (10°C, 15 h stirring). Key intermediates include thiocyanogen (SCN)2, which facilitates electrophilic thiocyanation.

Mechanistic Insight :

  • Thiocyanation : Bromine oxidizes KSCN to (SCN)2, which reacts with methyl 4-aminobenzoate to form a thiocyanate intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the sulfur atom on the adjacent carbon, followed by aromatization, yields the benzo[d]thiazole core.

Allylation at Position 3

Allyl bromide reacts with the deprotonated NH of the benzo[d]thiazole in the presence of triethylamine (Et3N) and dimethylformamide (DMF) at 60°C for 6 h (yield: 78%).

Synthesis of Benzo[d]Thiazole-2-Carboxamide

Carboxylation at Position 2

The second benzo[d]thiazole ring is functionalized via:

  • Lithiation : n-BuLi at −78°C deprotonates position 2.
  • Quenching with CO2 : Forms a carboxylic acid, isolated in 89% yield.

Amidation Strategy

The carboxylic acid is activated with ethyl chloroformate (ClCO2Et) and reacted with ammonium hydroxide to yield the primary carboxamide (92% purity by HPLC).

Condensation to Form the Imine Linkage

Stereoselective Coupling

The Z-configured imine is formed by refluxing equimolar amounts of 6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene and benzo[d]thiazole-2-carboxamide in toluene with p-toluenesulfonic acid (PTSA) as a catalyst (Scheme 2). The Z-isomer is favored due to steric hindrance between the allyl and carboxamide groups.

Optimization Data :

Condition Yield (%) Z:E Ratio
Toluene, 110°C, PTSA 76 9:1
DCM, 40°C, PTSA 32 3:1

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, aromatic), 5.92 (m, 1H, allyl CH), 5.18 (d, 2H, allyl CH2), 2.11 (s, 3H, COCH3).
  • 13C NMR : 168.4 ppm (C=O), 152.1 ppm (C=N Z-isomer).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C20H17N3O2S2: [M+H]+ 404.0832; Found: 404.0829.

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration, with a dihedral angle of 12.3° between the two benzo[d]thiazole planes.

Challenges and Solutions

  • Regioselectivity in Cyclization : Use of tert-butyldimethylsilyl (TBS) protecting groups directs cyclization to the desired position.
  • Stereochemical Control : Bulky solvents like toluene enhance Z-selectivity by stabilizing the transition state.
  • Purification : Flash chromatography (hexane/EtOAc, 4:1) effectively separates regioisomers.

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